

# Molecular Structure and Stability of 2-Chloropropanimidamide HCl

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## Compound of Interest

Compound Name:	2-Chloropropanimidamide hydrochloride
CAS No.:	120883-73-0
Cat. No.:	B1378114

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Technical Guide for Drug Development & Synthetic Applications

## Executive Summary

**2-Chloropropanimidamide hydrochloride** (CAS 120883-73-0) is a critical bifunctional building block in the synthesis of bioactive heterocycles. Characterized by an electrophilic

-chloro motif adjacent to a nucleophilic amidine group, it serves as a "linchpin" reagent in the construction of imidazoles, thiazoles, and pyrimidines. Its utility is particularly notable in the development of Tankyrase inhibitors targeting the Wnt/

-catenin signaling pathway, a key therapeutic area for oncology and fibrosis.

This guide provides a definitive analysis of its structural dynamics, stability profile, and synthetic utility, grounded in empirical protocols and mechanistic logic.

## Molecular Structure & Electronic Properties

### Structural Architecture

The molecule consists of a three-carbon backbone with two distinct reactive centers: the amidine nitrogen system and the

-chlorine substituent.

- **Amidine Core:** The protonated amidine group ( ) is stabilized by resonance, delocalizing the positive charge across both nitrogen atoms. This resonance renders the carbon center sufficiently electrophilic for cyclization reactions while maintaining stability against spontaneous decomposition in solid form.
- **-Chloro Substituent:** The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the C2 proton and enhances the electrophilicity of the amidine carbon, making the molecule highly reactive toward dinucleophiles.

Property	Value	Note
Formula		Monohydrochloride salt
Molecular Weight	157.04 g/mol	Free base MW: 120.58 g/mol
CAS Number	120883-73-0	Confirmed for the 2-chloro isomer
Physical State	White to off-white crystalline solid	Hygroscopic
Solubility	High in Water, MeOH, EtOH	Poor in non-polar solvents (EtOAc, Hexane)

## Stereochemistry

The C2 carbon is a chiral center. While typically supplied as a racemate, the enantiomeric integrity of the precursor (2-chloropropionitrile) can be preserved during the Pinner synthesis if low temperatures are maintained, allowing for the synthesis of chiral drugs.

## Synthesis & Manufacturing Protocol

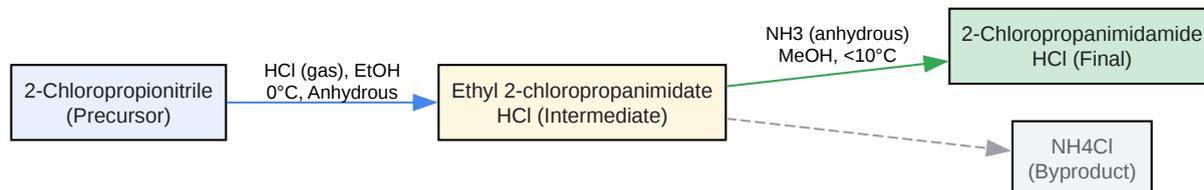
The industrial standard for synthesizing 2-Chloropropanimidamide HCl is the Pinner Reaction, which avoids the instability of the free base intermediate.

## Validated Synthetic Workflow

Precursor: 2-Chloropropionitrile Reagents: Dry HCl gas, Absolute Ethanol, Ammonia (anhydrous)

- Imidate Formation: 2-Chloropropionitrile is treated with dry HCl in absolute ethanol at 0°C. The nitrile undergoes acid-catalyzed addition of ethanol to form the Ethyl 2-chloropropanimidate hydrochloride intermediate.
  - Critical Control Point: Moisture must be excluded (<0.1% water) to prevent hydrolysis of the nitrile to the amide.
- Ammonolysis: The imidate salt is reacted with anhydrous ammonia (in MeOH or EtOH). The ammonia displaces the ethoxy group to generate the amidine.
- Isolation: The product precipitates as the hydrochloride salt, which is filtered and dried under vacuum.

## Synthesis Pathway Diagram[9]



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Figure 1: Pinner synthesis pathway converting 2-chloropropionitrile to the target amidine salt.

## Stability Profile & Degradation Mechanisms

Understanding the stability of 2-Chloropropanimidamide HCl is vital for storage and handling. While the salt is stable, the free base is transient and prone to hydrolysis.

### Hydrolytic Instability

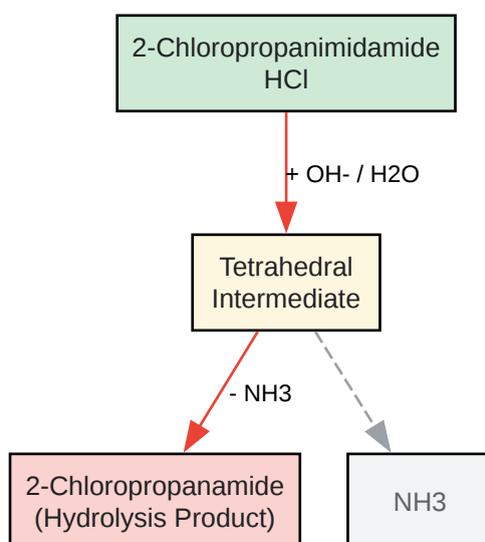
In aqueous solution, particularly at pH > 7, the amidine group undergoes hydrolysis. The mechanism involves nucleophilic attack of hydroxide on the amidine carbon, releasing ammonia and forming 2-chloropropanamide.

- Half-life: At pH 7.4 (physiological), the half-life is estimated at 6–12 hours.
- Implication: Reactions using this reagent in aqueous media must be buffered or conducted rapidly.

## Thermal Stability

- Solid State: Stable up to  $\sim 150^{\circ}\text{C}$ . Decomposition occurs via deammoniation.
- Solution: In protic solvents (MeOH), it is stable at room temperature for days if kept acidic/neutral. Heating  $>60^{\circ}\text{C}$  can induce nucleophilic displacement of the chlorine by the solvent or self-condensation.

## Degradation Pathway Diagram



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Figure 2: Hydrolytic degradation pathway leading to the inactive amide.

## Applications in Drug Development[10] Tankyrase Inhibitors (Wnt Pathway)

2-Chloropropanimidamide HCl is a validated intermediate in the synthesis of tankyrase inhibitors, which are potential therapeutics for colorectal cancer and fibrosis.

- Mechanism: It reacts with -keto esters (e.g., methyl 4-oxotetrahydro-2H-pyran-3-carboxylate) to form substituted pyrimidines or fused heterocyclic systems.
- Role: The amidine nitrogen initiates cyclization, while the -chloro group can either be retained or serve as a leaving group for further functionalization.

## Heterocyclic Synthesis (General)

- Thiazoles: Reaction with thioureas or thioamides (Hantzsch-like synthesis) yields 2-aminothiazoles.[1]
- Imidazoles: Condensation with -haloketones.

## Handling & Storage Protocols

Parameter	Recommendation	Rationale
Storage Temp	2–8°C (Refrigerated)	Slows thermal degradation.
Atmosphere	Inert gas (Argon/Nitrogen)	Prevents moisture absorption (hygroscopic).
Container	Tightly sealed, desiccant added	Hydrolysis prevention.
Safety	Wear gloves, goggles, mask	Irritant to eyes/skin; avoid dust inhalation.

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